N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Description
Properties
CAS No. |
872596-84-4 |
|---|---|
Molecular Formula |
C20H17N5O5S |
Molecular Weight |
439.45 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C20H17N5O5S/c21-17-16(23-18(27)11-4-2-1-3-5-11)19(28)25-20(24-17)31-9-15(26)22-12-6-7-13-14(8-12)30-10-29-13/h1-8H,9-10H2,(H,22,26)(H,23,27)(H3,21,24,25,28) |
InChI Key |
WZZRCKPUGXQVNI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4)N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves multi-step reactions that typically start from commercially available precursors. The process may include:
Formation of the Benzo[d][1,3]dioxol Ring: : This might be achieved through the cyclization of suitable starting materials under controlled conditions, ensuring the appropriate functional groups are in place for subsequent reactions.
Amino Group Introduction: : Introduction of the amino group can be accomplished through reductive amination or via nucleophilic substitution reactions.
Thioether Formation: : The thioether linkage can be formed through the reaction of a thiol compound with an appropriate alkylating agent.
Pyrimidine Ring Construction: : Building the pyrimidine ring involves condensation reactions of urea or similar compounds with formylated derivatives.
Industrial Production Methods: In industrial settings, the synthesis process is optimized for scale, yield, and purity. Advanced techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxol ring and the thioether moiety. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the amide or pyrimidine functionalities can be achieved using reducing agents like lithium aluminum hydride.
Substitution: : The presence of the amino group makes the molecule a candidate for electrophilic and nucleophilic substitution reactions. For example, diazotization followed by substitution can introduce various substituents. Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Nitrous acid for diazotization, followed by nucleophiles like halides or amines. Major Products Formed
From oxidation: Sulfoxides or sulfones.
From reduction: Amines or secondary alcohols.
From substitution: Derivatives with altered side chains or functional groups.
Scientific Research Applications
Chemistry: The unique structural elements of this compound make it a versatile intermediate in organic synthesis, enabling the creation of diverse chemical libraries for further study.
Biology: Its potential as a bioactive molecule has led to research in areas such as enzyme inhibition, receptor binding, and signaling pathways. The compound’s ability to interact with biological macromolecules renders it a valuable tool in the study of biochemical processes.
Medicine: The compound’s pharmacological potential is under investigation for its therapeutic effects. Its ability to modulate biological targets could lead to new treatments for various diseases.
Industry: In industrial applications, the compound can serve as a precursor for the synthesis of advanced materials or as a component in specialty chemicals.
Mechanism of Action
The precise mechanism by which N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide exerts its effects depends on its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, where it can act as an inhibitor, activator, or modulator. The compound’s various functional groups allow for multiple interaction points, facilitating complex binding modes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pyrimidinone core and functionalized side chains are shared with several analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Benzodioxole vs. Ethylphenyl/Methoxy Groups (Target vs. In contrast, the 4-ethylphenyl and 3,4-dimethoxybenzamide substituents in the analog introduce steric bulk and polarity, which may alter solubility and metabolic pathways.
Thioether vs. Sulfonamide Linkages (Target vs. )
The thioether bridge in the target compound offers moderate lipophilicity, balancing membrane permeation and solubility. In contrast, the sulfonamide group in compound VII increases hydrophilicity, which could enhance aqueous solubility but reduce blood-brain barrier penetration.
Benzamide vs. Benzohydrazide (Target vs. ) The benzamide group in the target compound is less prone to hydrolysis compared to the benzohydrazide in , suggesting better stability in physiological conditions.
Biological Activity
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound notable for its intricate structure and potential biological activities. This compound features multiple functional groups, including an amine, a dioxole ring, and a pyrimidine derivative, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N5O5S, with a molecular weight of 475.43 g/mol. Its unique structural features include:
| Feature | Description |
|---|---|
| Benzamide Moiety | Provides a scaffold for biological activity. |
| Pyrimidine Ring | Commonly associated with various pharmacological effects. |
| Benzo[d][1,3]dioxole Group | Known for enhancing solubility and bioactivity. |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors involved in cellular processes. The compound may influence pathways related to cell growth and apoptosis, suggesting potential applications in cancer therapy and other areas of medicinal chemistry .
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit significant anticancer activity. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have been studied for their ability to inhibit angiogenesis—a critical process in tumor growth . In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines.
Antimicrobial Activity
The presence of the pyrimidine ring in this compound suggests potential antimicrobial properties. Compounds featuring five-membered heterocycles are often effective against bacterial strains due to their ability to disrupt cellular functions .
Case Studies
Several studies have explored the biological activities of structurally similar compounds:
- Study on Pyrimidine Derivatives : A study investigated the synthesis and biological activity of various pyrimidine derivatives, revealing that modifications at specific positions significantly affected their anticancer efficacy .
- Antimicrobial Testing : Another research effort focused on five-membered heterocycles demonstrated that certain modifications enhanced antibacterial properties against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what are the critical optimization parameters?
- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution and coupling reactions. For example, a pyrimidinone core is functionalized with a thioether linkage by reacting with a benzodioxolyl-containing thiol intermediate under inert conditions (e.g., nitrogen atmosphere). Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is critical for isolating high-purity products (>95%) .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of thiolating agent) and reaction time (6–12 hours) improves yields to ~75–88% .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key peaks should researchers prioritize?
- Methodological Answer :
- 1H NMR : Focus on diagnostic signals such as the pyrimidinone NH proton (~δ 10–12 ppm), aromatic protons from benzodioxole (δ 6.7–7.3 ppm), and thioether methylene protons (δ 3.5–4.0 ppm). Splitting patterns confirm substitution .
- HRMS : Validate molecular ion peaks ([M+H]+) with <5 ppm mass accuracy. For example, a calculated mass of 454.12 g/mol should match experimental data .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, focusing on bond angles and hydrogen-bonding networks to confirm tautomeric forms .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Include positive controls (e.g., doxorubicin) and measure IC50 values. For mechanistic insights, pair with apoptosis assays (Annexin V/PI staining) or enzyme inhibition studies (e.g., kinase profiling) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein binding) or cell-line-specific expression of targets. Mitigate by:
- Standardizing protocols : Use consistent cell passage numbers, serum-free media, and incubation times.
- Orthogonal assays : Validate findings with alternative methods (e.g., thermal shift assays for target engagement vs. enzymatic activity).
- Metabolic stability testing : Assess compound stability in microsomal models to rule out false negatives due to rapid degradation .
Q. What computational strategies are effective for predicting binding modes and optimizing selectivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or DNA repair enzymes). Prioritize residues forming hydrogen bonds with the pyrimidinone core or benzodioxole moiety.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify flexible regions for structure-activity relationship (SAR) optimization.
- ADMET prediction : Tools like SwissADME predict bioavailability and off-target risks (e.g., CYP inhibition) to guide lead optimization .
Q. How can Design of Experiments (DoE) improve reaction scalability and reproducibility?
- Methodological Answer : Apply fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading, temperature). For example:
- Critical factors : Identify via Plackett-Burman design, then optimize via response surface methodology (RSM).
- Case study : A flow-chemistry setup (e.g., Omura-Sharma-Swern oxidation) can enhance yield consistency by controlling residence time and mixing efficiency .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting crystallographic data (e.g., disordered vs. ordered structures)?
- Methodological Answer :
- Refinement protocols : Use SHELXL’s PART and SUMP commands to model disorder, and validate with residual density maps.
- Twinned data : Apply HKL-3000 for integration and SCALE3 for scaling. For high mosaicity, use twin refinement (TWIN/BASF commands) .
Q. What statistical approaches are recommended for dose-response studies with high variability?
- Methodological Answer :
- Nonlinear regression : Fit dose-response curves using GraphPad Prism’s variable slope model (four parameters).
- Bootstrap resampling : Generate 95% confidence intervals for IC50 values to assess reliability.
- ANOVA with post-hoc tests : Compare multiple conditions (e.g., different cell lines) while controlling for false discovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
